molecular formula C8H6O4 B8785682 Methoxycarbonyl-1,4-benzoquinone CAS No. 3958-79-0

Methoxycarbonyl-1,4-benzoquinone

Cat. No. B8785682
Key on ui cas rn: 3958-79-0
M. Wt: 166.13 g/mol
InChI Key: LSFYMYHEOPWITI-UHFFFAOYSA-N
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Patent
US06828450B2

Procedure details

A mixture of 0.2 g (0.00119 mol) of methyl gentisate (14), 0.2 g (0.0014 mol) of potassium carbonate and 0.6 g (0.0026 mol) of silver oxide in 10 mL of benzene (freshly distilled) was stirred at 50° C. (bath temperature) under argon for 10 min under dark. The reaction mixture was cooled to room temperature, filtered through Celite, rinsed with small amount of ether, concentrated on a rotary evaporator and then under vacuum to give 0.198 g (100% yield) of methoxycarbonyl-1,4-benzoquinone (15); 1H NMR (CDCl3) d 7.13 (s, 1H, C3 H), 6.84 (s, 2H, C5,6 Hs), 3.92 (s, 3H, OMe). The proton NMR spectrum indicates the material is about 100% pure and is used in the next step without purification.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:11][CH3:12])(=[O:10])[C:2]1[C:3](=[CH:5][CH:6]=[C:7]([CH:9]=1)[OH:8])[OH:4].C(=O)([O-])[O-].[K+].[K+]>C1C=CC=CC=1.[Ag]=O>[CH3:12][O:11][C:1]([C:2]1[C:3](=[O:4])[CH:5]=[CH:6][C:7](=[O:8])[CH:9]=1)=[O:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C=1C(O)=CC=C(O)C1)(=O)OC
Name
Quantity
0.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Ag]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. (bath temperature) under argon for 10 min under dark
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
freshly distilled)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
rinsed with small amount of ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(=O)C=1C(C=CC(C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.198 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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